![molecular formula C18H13ClN2O3S B14292476 1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-75-6](/img/structure/B14292476.png)
1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound that features a naphthalene core substituted with a hydrazinylidene group and a chlorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 2-chloro-4-(ethenesulfonyl)aniline with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.
Coupling with naphthalene-2-one: The hydrazinylidene intermediate is then coupled with naphthalene-2-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding amines or alcohols.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[2-Chloro-4-(methylsulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.
1-{2-[2-Bromo-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethenesulfonyl group enhances its potential as a versatile intermediate in organic synthesis and its biological properties.
Propriétés
Numéro CAS |
116369-75-6 |
|---|---|
Formule moléculaire |
C18H13ClN2O3S |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
1-[(2-chloro-4-ethenylsulfonylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H13ClN2O3S/c1-2-25(23,24)13-8-9-16(15(19)11-13)20-21-18-14-6-4-3-5-12(14)7-10-17(18)22/h2-11,22H,1H2 |
Clé InChI |
XEKLBBQDQOALST-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)C1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



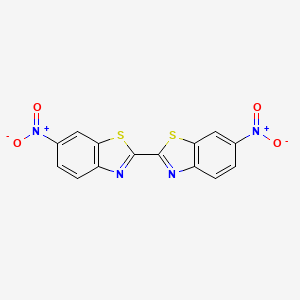
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
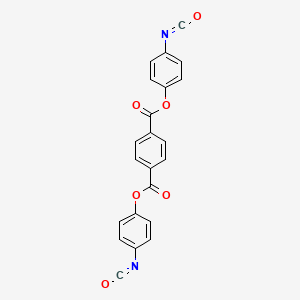
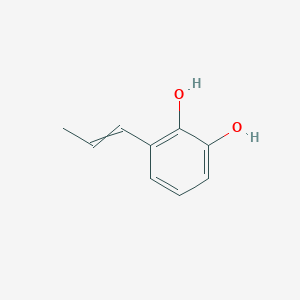
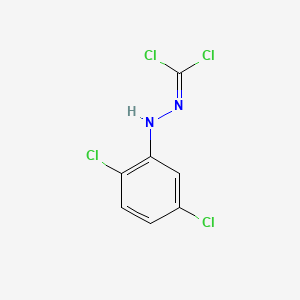
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
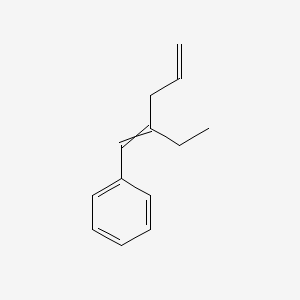
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
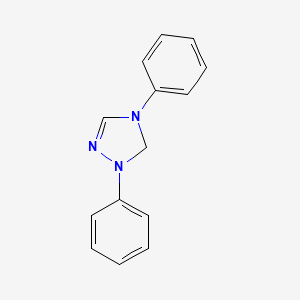
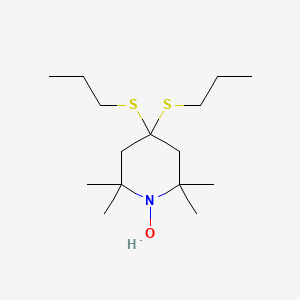
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
